![molecular formula C20H24N2OS B11415003 2-({3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}sulfanyl)-1H-benzimidazole](/img/structure/B11415003.png)
2-({3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}sulfanyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}SULFANYL)-1H-1,3-BENZODIAZOLE is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}SULFANYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction often employs organoboron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions
2-({3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}SULFANYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted benzodiazoles.
Scientific Research Applications
2-({3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}SULFANYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}SULFANYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- {3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}(propan-2-yl)amine
- 2-Hydroxy-3-[2-methyl-5-(propan-2-yl)phenoxy]propyl pyridin-2-ylmethyl amino methyl phenol
Uniqueness
2-({3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}SULFANYL)-1H-1,3-BENZODIAZOLE is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for various specialized applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H24N2OS |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-[3-(5-methyl-2-propan-2-ylphenoxy)propylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H24N2OS/c1-14(2)16-10-9-15(3)13-19(16)23-11-6-12-24-20-21-17-7-4-5-8-18(17)22-20/h4-5,7-10,13-14H,6,11-12H2,1-3H3,(H,21,22) |
InChI Key |
YZERZGCJVLQJNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(4-ethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoic acid](/img/structure/B11414921.png)
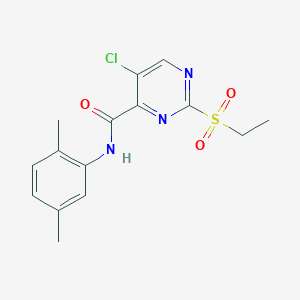
![3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11414934.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11414949.png)

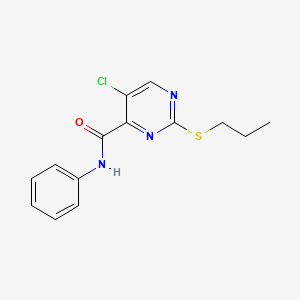
![1-(4-fluorophenyl)-4-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11414963.png)
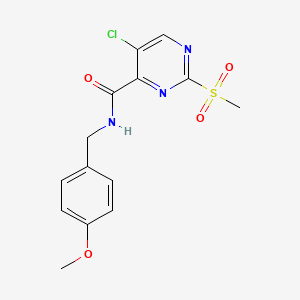
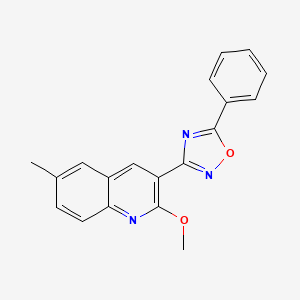
![6-oxo-3-(2-phenylethyl)-8-(thiophen-2-yl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11414976.png)
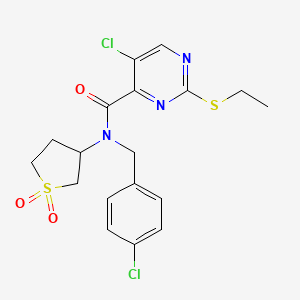

![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11415000.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B11415001.png)
